molecular formula C26H23P B8482980 1,4-Dihydro-3,4-dimethyl-2,5,6-triphenyl-1,4-methanophosphorin

1,4-Dihydro-3,4-dimethyl-2,5,6-triphenyl-1,4-methanophosphorin

Cat. No. B8482980
M. Wt: 366.4 g/mol
InChI Key: WGPIGUMOWKLZKT-UHFFFAOYSA-N
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Patent
US05312951

Procedure details

A solution of 27.94 g (158 mmol) of diphenylacetylene and 29.50 g (158 mmol) of 3,4-dimethyl-1-phenylphosphole in 100 ml of toluene are refluxed for 3 days. The reaction mixture is then evaporated to dryness under vacuum generated by an oil pump, and the residue is washed three times, each time using 70 ml of pentane. The product can be recrystallized from methylene chloride.
Quantity
27.94 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:15][C:16]1[C:20]([CH3:21])=[CH:19][P:18](C2C=CC=CC=2)[CH:17]=1>C1(C)C=CC=CC=1>[CH3:21][C:20]1[C:16]2([CH3:15])[CH2:17][P:18]([C:8]([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=3)=[C:7]2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:19]=1[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
27.94 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC1=CC=CC=C1
Name
Quantity
29.5 g
Type
reactant
Smiles
CC1=CP(C=C1C)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated to dryness under vacuum
WASH
Type
WASH
Details
the residue is washed three times
CUSTOM
Type
CUSTOM
Details
The product can be recrystallized from methylene chloride

Outcomes

Product
Name
Type
Smiles
CC1=C(P2C(=C(C1(C2)C)C2=CC=CC=C2)C2=CC=CC=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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